![molecular formula C22H22N4O2S B2882869 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one CAS No. 865562-35-2](/img/structure/B2882869.png)
2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one
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Description
2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Scientific Research Applications
Synthesis and Biological Evaluation
A novel approach to the synthesis and biological evaluation of compounds related to 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one has been explored in various studies. These compounds, including pyrazolopyrimidines and pyrimidines, have shown promising anticancer and antimicrobial properties. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that were evaluated for their cytotoxic activities against cancer cell lines, demonstrating significant anticancer potential (Rahmouni et al., 2016). Similarly, compounds containing the phenylpiperazine unit have been synthesized and characterized, with some showing analgesic properties and others being evaluated for their antimicrobial activity, highlighting their potential in medical research and drug development (Karczmarzyk & Malinka, 2008).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of these compounds further emphasize their significance in scientific research. Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including compounds with the phenylpiperazinylmethyl unit, which were screened for antimicrobial activity against various bacterial and fungal strains, showing significant activity (Patel, Kumari, & Patel, 2012). Additionally, novel Mannich bases synthesized from compounds containing the 4-phenylpiperazin-1-yl unit demonstrated moderate cytotoxic activity against prostate cancer cell lines, suggesting potential therapeutic applications (Demirci & Demirbas, 2019).
Molecular Modeling and Pharmacological Evaluation
Molecular modeling and pharmacological evaluation have played a crucial role in understanding the structure-activity relationships of these compounds. For example, El-kerdawy et al. (2010) synthesized novel fused thiophene derivatives, including those with the phenylpiperazin-1-yl unit, and evaluated them as 5-HT2A receptor antagonists, providing insights into the molecular basis of their pharmacological activity (El-kerdawy, El-Bendary, Abdel-Aziz, El-wasseef, & Abd El-Aziz, 2010).
properties
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20-15-19(17-7-3-1-4-8-17)23-22(24-20)29-16-21(28)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWBDJDUCMLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one |
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